molecular formula C20H15FN8O3 B11510147 2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N'-{(E)-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}acetohydrazide

2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N'-{(E)-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}acetohydrazide

Cat. No.: B11510147
M. Wt: 434.4 g/mol
InChI Key: TTXAKUORULZGBB-GZIVZEMBSA-N
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Description

2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N’-{(E)-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}acetohydrazide is a complex organic compound that features a combination of benzodioxole, tetrazole, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N’-{(E)-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}acetohydrazide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde to form 1,3-benzodioxole.

    Synthesis of the Tetrazole Ring: The benzodioxole derivative is then reacted with sodium azide and ammonium chloride under acidic conditions to form the tetrazole ring.

    Formation of the Pyrazole Moiety: The pyrazole ring is synthesized by reacting 4-fluorophenylhydrazine with ethyl acetoacetate.

    Condensation Reaction: The final step involves the condensation of the tetrazole and pyrazole derivatives with acetohydrazide under reflux conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Materials Science: The compound can be used in the synthesis of novel polymers and materials with unique electronic and optical properties.

Biology

    Enzyme Inhibition: The compound can act as an inhibitor of various enzymes, making it a potential candidate for drug development.

    Antimicrobial Activity: The compound has shown potential antimicrobial activity against various bacterial and fungal strains.

Medicine

    Drug Development: The compound can be used as a lead compound in the development of new drugs for the treatment of various diseases, including cancer and infectious diseases.

Industry

    Chemical Synthesis: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

    Pharmaceuticals: The compound can be used in the production of pharmaceutical formulations.

Mechanism of Action

The mechanism of action of 2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N’-{(E)-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}acetohydrazide involves its interaction with various molecular targets and pathways:

    Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity and leading to a decrease in the production of specific metabolites.

    Receptor Binding: The compound can bind to specific receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(1,3-benzodioxol-5-yl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole
  • 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
  • 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid

Uniqueness

  • Structural Complexity : The compound features a unique combination of benzodioxole, tetrazole, and pyrazole moieties, which is not commonly found in other compounds.
  • Versatility : The compound’s ability to undergo various chemical reactions and its potential applications in multiple fields make it a versatile and valuable compound for scientific research.

Properties

Molecular Formula

C20H15FN8O3

Molecular Weight

434.4 g/mol

IUPAC Name

2-[5-(1,3-benzodioxol-5-yl)tetrazol-2-yl]-N-[(E)-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylideneamino]acetamide

InChI

InChI=1S/C20H15FN8O3/c21-15-4-1-12(2-5-15)19-14(9-23-25-19)8-22-24-18(30)10-29-27-20(26-28-29)13-3-6-16-17(7-13)32-11-31-16/h1-9H,10-11H2,(H,23,25)(H,24,30)/b22-8+

InChI Key

TTXAKUORULZGBB-GZIVZEMBSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN(N=N3)CC(=O)N/N=C/C4=C(NN=C4)C5=CC=C(C=C5)F

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN(N=N3)CC(=O)NN=CC4=C(NN=C4)C5=CC=C(C=C5)F

Origin of Product

United States

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